4-(2-Thienyl)oxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Thienyl)oxazolidine-2,5-dione is a heterocyclic compound that features an oxazolidine ring fused with a thienyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Thienyl)oxazolidine-2,5-dione typically involves the reaction of thienyl-substituted amines with carbon dioxide or carbonyl-containing compounds. One common method is the tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters, followed by base-catalyzed cyclization . This method provides a convenient and efficient route to the desired oxazolidine-2,5-dione structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Thienyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazolidine ring to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thienyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted thienyl compounds .
Scientific Research Applications
4-(2-Thienyl)oxazolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-(2-Thienyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways involved in oxidative stress and inflammation, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Oxazolidine-2,4-dione: Another oxazolidine derivative with similar structural features but different reactivity and applications.
Thiazolidine-2,4-dione: Contains a sulfur atom in place of the oxygen in the oxazolidine ring, leading to distinct chemical properties and biological activities
Uniqueness
4-(2-Thienyl)oxazolidine-2,5-dione is unique due to the presence of the thienyl group, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for designing new molecules with tailored properties for various applications .
Properties
Molecular Formula |
C7H5NO3S |
---|---|
Molecular Weight |
183.19 g/mol |
IUPAC Name |
4-thiophen-2-yl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C7H5NO3S/c9-6-5(8-7(10)11-6)4-2-1-3-12-4/h1-3,5H,(H,8,10) |
InChI Key |
MNHDQIFZRXBBJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2C(=O)OC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.